2-Chloro-4-(thiophen-2-yl)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Pyranylium Salts and Pyridine Derivatives : Pyranylium salts with thiophen-2-yl moieties have been utilized as starting materials in synthesizing pyridine and pyridinium salts. Such compounds are instrumental in the study of complexation with metal cations like Hg2+ or Ag+ (Razus et al., 2011).
- Anticancer Drug Intermediates : Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine are key intermediates in synthesizing small molecule anticancer drugs. Their rapid and high-yield synthetic methods contribute significantly to medicinal chemistry (Zhang et al., 2019).
Pharmaceutical Research
- Topoisomerase Inhibitory Activity : Some pyridine derivatives with thiophen-2-yl groups have shown moderate to significant inhibitory activity against topoisomerases, enzymes critical in DNA replication, making them potential candidates for cancer therapy (Thapa et al., 2010).
Material Science
- Electrochemical Applications : Compounds like 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine have been studied for their application in electrochemistry, particularly in developing sensitive electrodes. The characterization of these materials includes methods like SEM, EDX, AFM, FTIR, and fluorescence, showcasing their potential in heavy metal sensors or optical applications (Chilibon et al., 2022).
Solar Cell Research
- Enhancement of Solar Cell Efficiency : The modification of TiO2 nanorods with pyridine-type ligands, including those with thiophen-2-yl groups, has been shown to increase the power conversion efficiency of hybrid solar cells. The efficiency enhancement is attributed to improved electronic mobility and effective replacement of insulating ligands (Lin et al., 2013).
properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBIQZAFYFMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(thiophen-2-yl)pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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